molecular formula C13H17NO B1309674 4-(3-Methylpiperidin-1-yl)benzaldehyde CAS No. 869943-29-3

4-(3-Methylpiperidin-1-yl)benzaldehyde

Cat. No.: B1309674
CAS No.: 869943-29-3
M. Wt: 203.28 g/mol
InChI Key: QUJFTCQOSCFPEH-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) and Benzaldehyde (B42025) Scaffolds in Modern Organic Synthesis

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery. Its derivatives are integral to a vast array of pharmaceuticals, exhibiting a wide spectrum of biological activities, including but not limited to, anticancer, antiviral, analgesic, and antimicrobial properties. The introduction of a piperidine moiety can significantly influence a molecule's physicochemical properties, such as its solubility and lipophilicity, thereby enhancing its pharmacokinetic profile. The conformational flexibility of the piperidine ring also allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets.

Similarly, the benzaldehyde scaffold is a fundamental building block in organic chemistry. The aldehyde functional group is highly reactive and serves as a versatile handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and the formation of imines and other nitrogen-containing heterocycles. Benzaldehyde derivatives are not only key intermediates in the synthesis of complex organic molecules but also exhibit a range of biological effects. For instance, they are investigated as inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which are implicated in various diseases.

Overview of Molecular Architecture and Synthetic Utility of 4-(3-Methylpiperidin-1-yl)benzaldehyde

The molecular structure of this compound, with the chemical formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol , features a 3-methylpiperidine (B147322) group attached to the para-position of a benzaldehyde ring. nih.gov The presence of the methyl group on the piperidine ring introduces a chiral center, suggesting the potential for stereoselective interactions with biological systems.

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, its synthesis can be inferred from established methods for similar N-aryl piperidines. A common synthetic route would likely involve the nucleophilic aromatic substitution of a para-halobenzaldehyde (e.g., 4-fluorobenzaldehyde (B137897) or 4-chlorobenzaldehyde) with 3-methylpiperidine in the presence of a base. Another plausible approach is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.

The synthetic utility of this compound lies in its dual functionality. The aldehyde group can be readily transformed into a variety of other functional groups or used to construct larger molecular frameworks. For instance, it can undergo condensation reactions with amines to form Schiff bases, which are themselves valuable intermediates and can possess biological activity. The tertiary amine of the piperidine ring can also participate in further chemical modifications.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₁₇NO
Molecular Weight203.28 g/mol
IUPAC NameThis compound
InChI KeyNot available in search results
Canonical SMILESCC1CCCN(C1)C2=CC=C(C=C2)C=O

Current Research Landscape and Emerging Investigative Avenues for Related Benzaldehyde Derivatives

The current research landscape for benzaldehyde derivatives is vibrant and expanding, with a significant focus on their applications in medicinal chemistry. Researchers are actively exploring the synthesis and biological evaluation of novel benzaldehyde derivatives with a wide range of substituents to modulate their therapeutic properties.

One emerging area of investigation is the development of selective inhibitors of aldehyde dehydrogenases (ALDHs). nih.gov Substituted benzaldehydes are being designed and synthesized to target specific ALDH isoforms that are overexpressed in various cancers. The goal is to develop novel anticancer agents with improved efficacy and reduced side effects.

Furthermore, the incorporation of heterocyclic moieties, such as piperidine, onto the benzaldehyde scaffold is a strategy being employed to create compounds with enhanced biological activity. For example, studies on 4-(piperidin-1-yl)benzaldehyde (B83096) derivatives have shown their potential as precursors for compounds with antimicrobial and anticancer activities. nih.govatlantis-press.com The aldehyde functionality in these molecules provides a convenient point for further derivatization to generate libraries of compounds for high-throughput screening.

Another investigative avenue involves the use of functionalized benzaldehydes in the development of novel materials and sensors. The reactivity of the aldehyde group can be exploited to immobilize these molecules onto solid supports or to create fluorescent probes for the detection of specific analytes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylpiperidin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-3-2-8-14(9-11)13-6-4-12(10-15)5-7-13/h4-7,10-11H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJFTCQOSCFPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3 Methylpiperidin 1 Yl Benzaldehyde

Established Synthetic Routes and Strategies

The formation of the C(sp²)–N bond is the cornerstone of synthesizing 4-(3-Methylpiperidin-1-yl)benzaldehyde. Established methods have been refined to provide efficient and high-yielding routes to this and similar N-aryl piperidine (B6355638) structures.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, stands as a powerful and versatile method for constructing aryl-nitrogen bonds. libretexts.orgrug.nlacsgcipr.org This reaction typically involves the coupling of an aryl halide or sulfonate with an amine in the presence of a palladium catalyst and a suitable base. acsgcipr.org For the synthesis of this compound, this would involve the reaction of a 4-halobenzaldehyde (e.g., 4-fluorobenzaldehyde (B137897) or 4-bromobenzaldehyde) with 3-methylpiperidine (B147322).

The efficacy of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. rug.nlacsgcipr.org Biaryl phosphine (B1218219) ligands, such as X-Phos, are often employed to facilitate the catalytic cycle. beilstein-journals.org A typical procedure involves heating the aryl halide and 3-methylpiperidine with a palladium source, like palladium(II) acetate, a phosphine ligand, and a base such as potassium tert-butoxide in a solvent like toluene. beilstein-journals.orgchemicalbook.com An analogous synthesis of 4-piperidinyl-benzaldehyde was achieved by reacting piperidine with 4-fluorobenzaldehyde using anhydrous potassium carbonate in DMF at elevated temperatures. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Aryl Amination

Aryl HalideAmineCatalyst/LigandBaseSolventTemperatureYieldReference
3-Bromobenzaldehyde diethyl acetal1-MethylpiperazinePd₂(dba)₃ / rac-BINAPNaOᵗBuToluene100°C42% chemicalbook.com
4-FluorobenzaldehydePiperidineNot SpecifiedK₂CO₃DMF90°CNot Reported nih.gov
2-Bromo-13α-estrone 3-benzyl etherAniline (B41778)Pd(OAc)₂ / X-PhosKOᵗBuTolueneMicrowaveGood-Excellent beilstein-journals.org

Reductive Amination Protocols in Piperidine Derivatization

Reductive amination offers a direct and efficient alternative for synthesizing N-substituted piperidines. pearson.comresearchgate.net This one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of an aldehyde (or ketone) with an amine, which is then reduced in situ to the corresponding amine. pearson.comresearchgate.net To synthesize this compound, a potential, albeit less direct, route could involve the reductive amination of a suitable difunctional precursor.

More commonly, this method is applied to couple a piperidine derivative with a benzaldehyde (B42025). For instance, N-benzylpiperidine can be synthesized from benzaldehyde and piperidine. pearson.com The process is typically carried out using a reducing agent that is selective for the iminium ion over the initial aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). pearson.comresearchgate.net The reaction conditions are generally mild, proceeding at room temperature in solvents like methanol. thieme-connect.com

Table 2: Conditions for Reductive Amination

Carbonyl CompoundAmineReducing AgentSolventConditionsProductReference
BenzaldehydeAnilineZBNMPPMethanolRT, 2hN-benzyl aniline (91%) thieme-connect.com
BenzaldehydePiperidineNaBH₃CNNot SpecifiedNot SpecifiedN-benzylpiperidine pearson.com
3-NitrobenzaldehydeMethylamineBorane-tert-butylamine / Methanesulfonic acidNot SpecifiedNot SpecifiedMethyl(3-nitrobenzyl)amine researchgate.net

Aldehyde Condensation Reactions in the Synthesis of Related Benzaldehyde Structures

While not a direct method for the aryl-nitrogen bond formation in the target molecule, aldehyde condensation reactions are fundamental in the synthesis of various benzaldehyde derivatives. These reactions, such as the Claisen-Schmidt or aldol (B89426) condensations, are crucial for building molecular complexity. For instance, a three-component coupling involving an aldehyde, 2-hydroxy-1,4-naphthoquinone, and 3-amino-1,2,4-triazole demonstrates a regioselective synthesis of complex heterocyclic structures initiated by aldehyde reactivity. nih.gov Such strategies highlight the versatility of the aldehyde functional group in constructing larger molecular frameworks, which could be relevant in multi-step syntheses of complex molecules containing the this compound scaffold.

Development of Novel Synthetic Approaches

Research continues to focus on developing more efficient, selective, and sustainable methods for the synthesis of complex amines and benzaldehyde derivatives.

Chemo- and Regioselective Synthesis Techniques

The development of chemo- and regioselective synthetic methods is crucial for the efficient construction of complex molecules, avoiding the need for extensive protecting group strategies. mdpi.com For N-aryl piperidines, regioselectivity is key when multiple reactive sites are present on the aromatic ring. Palladium-catalyzed C-H activation/arylation is an emerging strategy that allows for the direct coupling of C-H bonds with arylating agents, often guided by a directing group on the substrate. semanticscholar.org This approach can offer high regioselectivity in the functionalization of aromatic rings.

Furthermore, N-heterocyclic carbene (NHC) catalysis has appeared as a powerful tool for various transformations, often proceeding with high levels of chemo- and regioselectivity in the synthesis of complex aldehyde structures. researchgate.net These modern techniques offer potential avenues for more streamlined and efficient syntheses of molecules like this compound.

Application of Catalytic Systems in Synthesis (e.g., Gold-Catalyzed Reactions)

While palladium has dominated the field of cross-coupling, other transition metals are being explored for their unique catalytic properties. Gold catalysis, for instance, has emerged as a powerful tool in organic synthesis, capable of activating alkynes, allenes, and alkenes towards nucleophilic attack. nih.gov Recently, gold-catalyzed C-N cross-coupling reactions of aryl iodides with amines have been reported, presenting a potential alternative to palladium-based systems. acs.orgresearchgate.net These reactions can proceed under mild conditions and offer a different reactivity profile. While specific application to the synthesis of this compound has not been detailed, the general methodology represents a promising area for future development in N-aryl amine synthesis. acs.orgresearchgate.net Gold catalysts have also been shown to be effective for amide synthesis from aldehydes and amines in aqueous media, showcasing their versatility in C-N bond formation under green conditions. rsc.org

Optimization of Reaction Conditions and Yields

The yield of this compound is highly dependent on the careful optimization of several reaction parameters. Key variables include the choice of catalyst, ligand, base, solvent, and reaction temperature. While specific optimization data for this exact compound is not extensively published, general principles from analogous N-arylation reactions of secondary amines can be applied.

Buchwald-Hartwig Amination: This reaction is a powerful tool for C-N bond formation. wikipedia.org The optimization typically involves screening various palladium catalysts and phosphine ligands. Bulky, electron-rich phosphine ligands are known to enhance reaction efficiency. bristol.ac.uk The choice of base is also critical, with common options including sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃). Solvents like toluene, dioxane, and DMF are frequently used.

A hypothetical optimization study for the Buchwald-Hartwig amination of 3-methylpiperidine with 4-bromobenzaldehyde (B125591) is presented below. This data is illustrative, based on typical outcomes for similar reactions. researchgate.netresearchgate.net

Table 1: Hypothetical Optimization of Buchwald-Hartwig Amination Conditions

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃XPhosNaOtBuToluene10085
2Pd(OAc)₂XPhosNaOtBuToluene10078
3Pd₂(dba)₃RuPhosNaOtBuToluene10081
4Pd₂(dba)₃XPhosCs₂CO₃Toluene10072
5Pd₂(dba)₃XPhosNaOtBuDioxane10088
6Pd₂(dba)₃XPhosNaOtBuToluene8065

Nucleophilic Aromatic Substitution (SNAr): This method is viable when the benzaldehyde precursor contains a highly activated leaving group (like fluorine) and electron-withdrawing groups on the aromatic ring. nih.gov The reaction of 3-methylpiperidine with 4-fluorobenzaldehyde is a common approach. Optimization focuses on the base, solvent, and temperature. researchgate.netbeilstein-journals.org

Table 2: Hypothetical Optimization of SNAr Reaction Conditions

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1K₂CO₃DMF1201292
2K₂CO₃DMSO1201290
3Cs₂CO₃DMF120888
4K₂CO₃DMF1002485
5Et₃NDMF1202445

Precursor Synthesis and Intermediate Transformations Leading to this compound

The synthesis of the target compound relies on the availability of two key precursors: 3-methylpiperidine and a suitable 4-formylphenyl electrophile.

Synthesis of 3-Methylpiperidine: 3-Methylpiperidine is a chiral secondary amine that can be sourced commercially or synthesized. guidechem.comsigmaaldrich.com A notable industrial synthesis involves the catalytic cyclization of 2-methyl-1,5-diaminopentane. google.com This process is typically carried out in the gaseous phase over a heterogeneous catalyst at elevated temperatures (300-400 °C). google.com The reaction proceeds via an intramolecular condensation with the elimination of ammonia (B1221849) to form the piperidine ring.

Another approach to substituted piperidines involves the chemical or enzymatic reduction of corresponding pyridine (B92270) derivatives. chemrxiv.org More complex strategies for creating substituted N-aryl piperidines can involve a ring-opening and ring-closing approach of pyridines via Zincke imine intermediates. nih.govchemrxiv.org

Synthesis of 4-Formylphenyl Electrophiles: The benzaldehyde precursor must possess a suitable leaving group at the 4-position to facilitate the C-N bond formation.

4-Halobenzaldehydes: 4-Fluorobenzaldehyde and 4-bromobenzaldehyde are common, commercially available starting materials. The fluorine atom in 4-fluorobenzaldehyde is highly activating towards SNAr, while the bromine atom in 4-bromobenzaldehyde is ideal for palladium-catalyzed coupling reactions.

4-Formylphenyl Triflates: For Buchwald-Hartwig reactions, an alternative to aryl halides is an aryl triflate (trifluoromethanesulfonate). researchgate.netnih.gov These can be prepared from the corresponding phenol, in this case, 4-hydroxybenzaldehyde (B117250). The reaction involves treating 4-hydroxybenzaldehyde with trifluoromethanesulfonic anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine or 2,6-di-tert-butyl-4-methylpyridine. orgsyn.org

Intermediate Transformations: The primary transformation in the synthesis is the coupling of the two precursors.

Buchwald-Hartwig Amination Intermediate: The catalytic cycle involves the oxidative addition of the aryl halide (e.g., 4-bromobenzaldehyde) to a Pd(0) complex. The resulting Pd(II) complex then coordinates with 3-methylpiperidine. Following deprotonation of the amine by a base, a palladium-amido complex is formed. The final step is reductive elimination, which forms the desired C-N bond of this compound and regenerates the Pd(0) catalyst. wikipedia.org

Nucleophilic Aromatic Substitution Intermediate (Meisenheimer Complex): In the SNAr pathway, the nucleophilic 3-methylpiperidine attacks the carbon atom bearing the fluorine on the 4-fluorobenzaldehyde ring. This addition step forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted. The subsequent elimination of the fluoride (B91410) ion restores the aromaticity and yields the final product. nih.gov

Spectroscopic and Structural Characterization of 4 3 Methylpiperidin 1 Yl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

The ¹H NMR spectrum of 4-(3-methylpiperidin-1-yl)benzaldehyde is expected to exhibit distinct signals corresponding to the aldehyde, aromatic, and methylpiperidine protons. The precise chemical shifts (δ) and coupling constants (J) provide a detailed map of the proton framework.

Aldehyde Proton: A characteristic singlet for the aldehyde proton (-CHO) is anticipated at the downfield region of the spectrum, typically between δ 9.8 and 10.0 ppm. This significant deshielding is due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.

Aromatic Protons: The benzene (B151609) ring is para-substituted, which simplifies the aromatic region. The electron-donating tertiary amine group and the electron-withdrawing aldehyde group create an AA'BB' spin system. This typically manifests as two distinct doublets. The protons ortho to the aldehyde group (and meta to the piperidine (B6355638) group) are expected to resonate further downfield (approx. δ 7.8 ppm) compared to the protons ortho to the piperidine group (approx. δ 6.9 ppm). The coupling constant between these adjacent aromatic protons would be in the range of 8-9 Hz.

3-Methylpiperidine (B147322) Protons: This portion of the molecule presents a more complex set of signals due to the aliphatic ring structure and the chiral center at the C3 position.

The methyl group (-CH₃) on the piperidine ring would appear as a doublet, likely in the upfield region (δ 0.9-1.1 ppm), coupled to the adjacent C3 proton.

The protons on the piperidine ring (CH and CH₂) would produce a series of multiplets in the range of δ 1.2 to 3.8 ppm. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to be the most deshielded among the ring protons due to the inductive effect of the nitrogen.

A summary of anticipated ¹H NMR chemical shifts is presented below.

Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
Aldehyde (-CHO)9.8 - 10.0Singlet (s)N/A
Aromatic (ortho to -CHO)~ 7.8Doublet (d)8 - 9
Aromatic (ortho to piperidine)~ 6.9Doublet (d)8 - 9
Piperidine (C2-H, C6-H)3.2 - 3.8Multiplet (m)-
Piperidine (ring CH₂, CH)1.2 - 2.0Multiplet (m)-
Methyl (-CH₃)0.9 - 1.1Doublet (d)6 - 7

Note: These are predicted values based on typical ranges for similar functional groups.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, thirteen distinct signals are expected, corresponding to its thirteen carbon atoms.

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, with a characteristic chemical shift around δ 190-192 ppm. docbrown.info

Aromatic Carbons: Four signals are expected for the aromatic carbons due to the para-substitution pattern. The carbon attached to the aldehyde group (C1) and the carbon attached to the piperidine nitrogen (C4) will have distinct chemical shifts from the other aromatic carbons (C2, C6 and C3, C5). The C4 carbon, bonded to the electron-donating nitrogen, will be significantly shielded compared to the C1 carbon.

Piperidine Carbons: The five carbons of the 3-methylpiperidine ring will also show distinct signals. The carbons adjacent to the nitrogen (C2, C6) are the most deshielded of the aliphatic carbons, typically appearing in the δ 45-55 ppm range. The methyl carbon will be the most shielded, appearing furthest upfield (δ 15-20 ppm).

An overview of the predicted ¹³C NMR chemical shifts is provided in the table below.

Carbon TypeExpected Chemical Shift (δ, ppm)
Aldehyde (C=O)190 - 192
Aromatic (C-N, C4)150 - 155
Aromatic (C-CHO, C1)129 - 132
Aromatic (C2, C6)130 - 132
Aromatic (C3, C5)111 - 114
Piperidine (C2, C6)45 - 55
Piperidine (C3, C5)25 - 35
Piperidine (C4)20 - 30
Methyl (-CH₃)15 - 20

Note: These are predicted values based on substituent effects and data from related structures. docbrown.inforsc.org

While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguously assigning all signals and confirming the molecular structure. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. researchgate.net It would be used to:

Confirm the connectivity within the aromatic AA'BB' system.

Trace the coupling network within the 3-methylpiperidine ring, establishing the relative positions of all the protons. For instance, a cross-peak between the methyl doublet and the C3 proton multiplet would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹JCH). sdsu.edu It is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~9.9 ppm would show a correlation to the carbon signal at ~191 ppm, definitively assigning them as the aldehyde CH group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). researchgate.net HMBC is vital for connecting the different fragments of the molecule. Key correlations would include:

A correlation from the aldehyde proton to the C1 aromatic carbon.

Correlations from the piperidine protons on C2 and C6 to the C4 aromatic carbon, which unequivocally links the piperidine ring to the benzaldehyde (B42025) unit.

Correlations from the aromatic protons to their neighboring carbons, confirming the substitution pattern.

Together, these 2D NMR experiments provide a robust and definitive method for the complete structural elucidation of this compound. science.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules. It is particularly effective for identifying the functional groups present in a compound.

The FT-IR spectrum of this compound would display several characteristic absorption bands corresponding to its functional groups. researchgate.net

C=O Stretch: A strong, sharp absorption band is expected in the region of 1685-1705 cm⁻¹ corresponding to the stretching vibration of the conjugated aldehyde carbonyl group. researchgate.net

C-H Stretches:

Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.

Aldehyde C-H stretching shows two characteristic weak bands, one near 2820-2850 cm⁻¹ and another near 2720-2750 cm⁻¹.

Aliphatic C-H stretching from the methyl and piperidine groups will result in strong absorptions in the 2850-2960 cm⁻¹ region.

C=C Stretch: Aromatic ring C=C stretching vibrations are expected to produce medium to strong bands in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions.

C-N Stretch: The stretching vibration of the tertiary amine C-N bond is expected to appear in the 1180-1250 cm⁻¹ region.

The table below summarizes the principal FT-IR absorption bands anticipated for the molecule.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
AldehydeC=O stretch1685 - 1705Strong
AldehydeC-H stretch~2830, ~2730Weak
AromaticC-H stretch3000 - 3100Medium-Weak
AliphaticC-H stretch2850 - 2960Strong
AromaticC=C stretch1580 - 1600, 1450 - 1500Medium-Strong
Tertiary AmineC-N stretch1180 - 1250Medium

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

For this compound, the Raman spectrum would be expected to show:

A strong band for the symmetric stretching of the para-disubstituted benzene ring, often referred to as the "ring breathing" mode, around 1600-1610 cm⁻¹. mdpi.com

The C=O stretching vibration would also be Raman active, appearing in a similar region to the IR absorption (1685-1705 cm⁻¹).

Symmetric C-H stretching vibrations of the methyl and piperidine groups would also be visible.

The spectrum of benzaldehyde itself shows notable Raman activity, and similar features would be expected in its derivatives. researchgate.net

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₃H₁₇NO, mass spectrometry provides definitive confirmation of its identity. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing compounds that can be readily protonated or deprotonated. In the case of this compound, the presence of the basic nitrogen atom within the piperidine ring makes it highly susceptible to protonation in the ESI source when analyzed in positive ion mode.

During ESI-MS analysis, the compound is typically dissolved in a suitable solvent and infused into the mass spectrometer. The high voltage applied to the ESI probe generates a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, primarily by accepting a proton (H⁺). The most commonly observed ion is the protonated molecule, denoted as [M+H]⁺. Its detection allows for the direct determination of the compound's nominal molecular weight. In addition to the protonated molecule, adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), are also frequently observed. researchgate.net The analysis of piperine, a molecule also containing a piperidine ring, similarly shows the formation of [M+H]⁺ and [M+Na]⁺ ions in ESI-MS. researchgate.net

For this compound (MW = 203.28 g/mol ), the following ions are expected in the ESI-MS spectrum:

Adduct IonChemical FormulaCalculated m/zIon Type
[M+H]⁺[C₁₃H₁₈NO]⁺204.14Protonated Molecule
[M+Na]⁺[C₁₃H₁₇NNaO]⁺226.12Sodium Adduct
[M+K]⁺[C₁₃H₁₇KNO]⁺242.10Potassium Adduct

High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass of a molecule with extremely high accuracy (typically within 5 ppm). This precision allows for the unambiguous determination of the elemental formula of a compound, as each formula has a unique exact mass based on the masses of its constituent isotopes.

For this compound, HRMS analysis would be expected to yield a mass for the protonated molecule [M+H]⁺ that is very close to its calculated exact mass. mdpi.com The dominant molecular ion peak in the high-resolution mass spectrum of similar piperidine-containing compounds often corresponds to the [M+H]⁺ ion. mdpi.com By comparing the experimentally measured mass to the theoretical mass, the elemental composition C₁₃H₁₇NO can be confidently confirmed, distinguishing it from other potential compounds with the same nominal mass.

ParameterValue
Molecular FormulaC₁₃H₁₇NO
Ion Formula[C₁₃H₁₈NO]⁺
Calculated Exact Mass of [M+H]⁺204.13829 Da
Hypothetical Observed Mass204.13851 Da
Mass Difference (ppm)1.1

X-ray Crystallography for Solid-State Molecular Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) analysis would provide an unambiguous determination of the molecular structure of this compound. Based on studies of analogous compounds, several structural features are anticipated:

Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation. nih.govresearchgate.net This is the most common and lowest energy conformation for substituted piperidine rings.

Substituent Positions: The methyl group at the 3-position and the benzaldehyde group at the 1-position (nitrogen) would have specific orientations. In a chair conformation, substituents can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). The bulky 4-formylphenyl group attached to the nitrogen is expected to favor an equatorial position to minimize steric hindrance. The 3-methyl group would also preferentially occupy an equatorial position, which is the thermodynamically more stable arrangement.

Molecular Planarity: The benzaldehyde portion of the molecule, consisting of the benzene ring and the aldehyde group, is expected to be largely planar. However, there will be a significant dihedral angle between the mean plane of this aromatic system and the mean plane of the piperidine ring due to the tetrahedral geometry of the nitrogen atom. nih.gov

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. For this compound, the crystal structure would be stabilized by a combination of weak hydrogen bonds and other van der Waals forces. Analysis of crystal structures of other benzaldehyde derivatives reveals that C–H⋯O hydrogen bonds are a common and significant interaction. nih.govrsc.orgnih.gov

Key anticipated interactions include:

C–H⋯O Hydrogen Bonds: The oxygen atom of the aldehyde group is a hydrogen bond acceptor. It is likely to form weak C–H⋯O hydrogen bonds with hydrogen atoms from the aromatic ring or the piperidine ring of neighboring molecules, linking them into chains or sheets. nih.govresearchgate.net

π–π Stacking: The electron-rich aromatic rings can interact with each other through π–π stacking. These interactions, where the planes of the benzene rings stack on top of each other in an offset fashion, are a significant cohesive force in the crystals of aromatic compounds. nih.gov

C–H⋯π Interactions: Hydrogen atoms from the aliphatic piperidine ring of one molecule can interact with the π-electron cloud of the aromatic ring of an adjacent molecule. nih.gov

These directional interactions collectively guide the formation of a stable, three-dimensional supramolecular architecture. nih.govrsc.org

Computational and Theoretical Studies of 4 3 Methylpiperidin 1 Yl Benzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. epstem.netcolab.ws Methods like B3LYP and B3PW91 are commonly employed to predict molecular properties with high precision. epstem.net

The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. This process involves finding the minimum energy conformation on the potential energy surface. For 4-(3-Methylpiperidin-1-yl)benzaldehyde, calculations performed using a method like DFT with the B3LYP functional and a 6-311G(d,p) basis set would provide detailed information on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters (Illustrative)

ParameterBond/AngleCalculated Value (Illustrative)
Bond Lengths (Å)C=O (Aldehyde)1.22 Å
C-N (Ring-Piperidine)1.37 Å
C-C (Benzene Ring)~1.40 Å
Bond Angles (°)C-C-O (Aldehyde)121.5°
C-N-C (Piperidine)118.0°
Dihedral Angle (°)C(ring)-C(ring)-C(aldehyde)-O~180°

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. ajchem-a.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine-substituted benzene (B151609) ring, reflecting its electron-donating character. Conversely, the LUMO would be concentrated on the electron-withdrawing benzaldehyde (B42025) moiety, particularly the carbonyl group. This separation of frontier orbitals indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation. The energy gap can be tuned by modifying substituents on the aromatic ring, a common strategy in designing materials with specific electronic properties. rsc.org

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)

OrbitalEnergy (eV)
HOMO-5.85 eV
LUMO-1.95 eV
HOMO-LUMO Gap (ΔE)3.90 eV

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map uses a color scale to represent electrostatic potential on the electron density surface.

In the MEP map of this compound, the most negative potential (typically colored red or yellow) would be located around the oxygen atom of the carbonyl group, indicating its high electron density and susceptibility to electrophilic attack. researchgate.net The most positive potential (colored blue) would likely be found around the hydrogen atom of the aldehyde group and potentially on the hydrogens of the piperidine (B6355638) ring, marking them as sites for nucleophilic attack. nih.govresearchgate.net The aromatic ring would exhibit intermediate potential, with the region influenced by the electron-donating piperidine group showing a less positive potential compared to a standard benzene ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including charge transfer and intermolecular delocalization of electron density. wisc.edu This method quantifies hyperconjugative interactions by evaluating the second-order perturbation energy (E(2)), which measures the stabilization energy from donor-acceptor orbital interactions.

Table 3: Key NBO Interactions and Stabilization Energies (Illustrative)

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (1) Nπ* (Cring-Cring)25.5n → π
π (Cring-Cring)π (C=O)18.2π → π*

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govnih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes and flexibility. mdpi.com

For this compound, MD simulations would be particularly useful for analyzing the conformational flexibility of the 3-methylpiperidine (B147322) ring. The ring can adopt various chair and boat conformations, and the orientation of the methyl group (axial vs. equatorial) can be explored. Furthermore, the simulation can track the rotation around the C-N bond connecting the piperidine ring to the benzaldehyde moiety, revealing the range of accessible dihedral angles and the energetic barriers between different rotational conformers. This information is crucial for understanding how the molecule's shape fluctuates in different environments, which can impact its ability to interact with other molecules or biological targets.

Theoretical Spectroscopic Predictions

Computational methods can accurately predict various types of molecular spectra, providing a powerful complement to experimental characterization.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities for both Infrared (IR) and Raman spectra can be predicted. colab.ws For this compound, DFT calculations would predict characteristic vibrational modes, such as the C=O stretching frequency of the aldehyde group (typically around 1700 cm⁻¹), C-N stretching, and various aromatic C-H and C-C vibrations.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is a widely used method to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. researchgate.net The calculations for this molecule would likely predict a strong absorption band corresponding to the π → π* transition within the aromatic system, significantly influenced by the intramolecular charge transfer from the piperidine donor to the benzaldehyde acceptor.

Table 4: Predicted Spectroscopic Data (Illustrative)

Spectroscopy TypeParameterPredicted Value (Illustrative)Assignment
IRFrequency (cm⁻¹)1705 cm⁻¹C=O Stretch
Frequency (cm⁻¹)1250 cm⁻¹C-N Stretch
UV-Visλ_max (nm)315 nmπ → π* (ICT)

Prediction of UV-Visible Absorption Spectra

The electronic absorption properties of a molecule, which determine its color and how it interacts with light, can be predicted using computational methods. mdpi.com Time-Dependent Density Functional Theory (TD-DFT) is the most common approach for simulating UV-Visible spectra. rsc.orgnih.gov

Methodology: Starting with the optimized ground-state geometry obtained from DFT, TD-DFT calculations are performed to compute the energies of electronic excitations from the ground state to various excited states. mdpi.comnih.gov These calculations provide the absorption wavelength (λmax), oscillator strength (which relates to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*). nih.govrsc.org The solvent effects are often included using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. mdpi.comresearchgate.net

Expected Electronic Transitions: For this compound, the UV-Vis spectrum would likely be dominated by π → π* transitions associated with the benzaldehyde moiety. The nitrogen atom of the piperidine ring acts as an electron-donating group, which can cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzaldehyde. The primary transitions would involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Transition Type Typical Predicted Wavelength Range (nm) Orbitals Involved
π → π250-350HOMO → LUMO
n → π320-400Non-bonding orbital (on O or N) → LUMO

This table presents expected transitions for a donor-substituted benzaldehyde. Actual values for the target molecule would be determined via TD-DFT calculations. mdpi.comresearchgate.net

Structure-Property Relationship Studies within a Theoretical Framework

Computational chemistry is instrumental in establishing relationships between a molecule's structure and its macroscopic properties, such as nonlinear optical activity and chemical reactivity.

Computational Evaluation of Nonlinear Optical (NLO) Properties (Hyperpolarizability, Second Harmonic Generation)

Molecules with significant nonlinear optical (NLO) properties are of interest for applications in optoelectronics and photonics. mdpi.com The key parameter for second-order NLO activity is the first-order hyperpolarizability (β). mdpi.com

Methodology: DFT calculations are used to compute the components of the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) tensor. mdpi.commdpi.com The total (or static) first hyperpolarizability (β_tot) is then calculated from these tensor components. A high β_tot value suggests strong NLO activity. Often, the calculated value is compared to that of a reference compound like urea (B33335) to assess its potential. mdpi.com Molecules with a donor-π-acceptor structure, like this compound (where the piperidine group is the donor and the aldehyde is the acceptor), are often good candidates for NLO materials. researchgate.net

Property Symbol Significance
Dipole MomentμMeasures charge separation; influences NLO response.
PolarizabilityαMeasures the deformability of the electron cloud.
First-Order HyperpolarizabilityβQuantifies the second-order NLO response.

This table outlines key NLO parameters. Their values for the title compound would need to be computed.

Determination of Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule using various descriptors. researchgate.netsapub.org These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net

Methodology: The energies of the HOMO (E_HOMO) and LUMO (E_LUMO) are obtained from DFT calculations. From these, global reactivity descriptors are calculated. researchgate.net

Ionization Potential (I) ≈ -E_HOMO : Energy required to remove an electron.

Electron Affinity (A) ≈ -E_LUMO : Energy released when an electron is added.

Energy Gap (ΔE) = E_LUMO - E_HOMO : A smaller gap indicates higher reactivity and lower kinetic stability. researchgate.net

Chemical Hardness (η) = (I - A) / 2 : Resistance to charge transfer.

Chemical Potential (μ) = -(I + A) / 2 : The "escaping tendency" of electrons.

Electrophilicity Index (ω) = μ² / (2η) : A measure of the ability to accept electrons.

Local reactivity, which identifies the most reactive sites within the molecule for nucleophilic or electrophilic attack, is often analyzed using Fukui functions or by mapping the molecular electrostatic potential (MEP). sapub.org For this compound, the carbonyl carbon of the aldehyde group would be a likely site for nucleophilic attack.

Descriptor Formula Interpretation
Ionization PotentialI ≈ -E_HOMOTendency to donate electrons.
Electron AffinityA ≈ -E_LUMOTendency to accept electrons.
Chemical Hardnessη = (I - A) / 2High η implies low reactivity.
Electrophilicity Indexω = μ² / (2η)High ω indicates a strong electrophile.

This table summarizes key global reactivity descriptors derived from conceptual DFT. researchgate.net

Chemical Reactivity and Derivatization of 4 3 Methylpiperidin 1 Yl Benzaldehyde

Aldehyde Functional Group Transformations

The aldehyde group is a versatile functional group that readily participates in a variety of chemical reactions, allowing for the synthesis of a diverse range of derivatives.

The condensation reaction of an aldehyde with a primary amine is a fundamental method for the formation of Schiff bases, which contain an azomethine or imine group (-C=N-). This reaction is a cornerstone in the synthesis of various heterocyclic compounds and biologically active molecules. nih.govresearchgate.netdergipark.org.tr The general reaction involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

For 4-(3-methylpiperidin-1-yl)benzaldehyde, this reaction can be represented as follows:

Scheme 1: General Synthesis of Schiff Bases from this compound

Reactant 1Reactant 2ProductReaction Type
This compoundPrimary Amine (R-NH₂)Schiff Base/AzomethineCondensation

This table illustrates the reactants and product in the formation of Schiff bases from this compound.

The synthesis of azomethine derivatives can be achieved by reacting the aldehyde with various aromatic amines. These reactions are often carried out in solvents like ethanol, benzene (B151609), or dichloromethane, sometimes with a dehydrating agent to drive the equilibrium towards the product. nih.gov The resulting azomethine derivatives are valuable intermediates in organic synthesis and have been investigated for their potential biological activities. biointerfaceresearch.com

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an "active methylene" compound) to a carbonyl group, followed by a dehydration reaction. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine. The product is often an α,β-unsaturated ketone. wikipedia.org

When this compound reacts with an active methylene (B1212753) compound, such as malonic acid or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine (B6355638), it undergoes a Knoevenagel condensation. wikipedia.orgresearchgate.net

Table 1: Examples of Knoevenagel Condensation Reactions

AldehydeActive Methylene CompoundCatalystProduct Type
This compoundMalonic AcidPiperidineα,β-unsaturated carboxylic acid
This compoundEthyl CyanoacetatePiperidineα,β-unsaturated ester

This interactive table provides examples of reactants and catalysts used in Knoevenagel condensation reactions involving the subject aldehyde.

This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of various functionalized alkenes. The reaction conditions, such as the choice of catalyst and solvent, can influence the reaction rate and yield. tue.nlnih.gov

Chalcones are bi-aromatic ketones with an α,β-unsaturated carbonyl system that serve as precursors for flavonoids and isoflavonoids. researchgate.net They are typically synthesized through a Claisen-Schmidt condensation reaction between a benzaldehyde (B42025) and an acetophenone (B1666503) in the presence of a base, such as potassium hydroxide. usd.ac.idresearchgate.netnih.gov

The reaction of this compound with an appropriate acetophenone derivative under basic conditions would yield a chalcone (B49325) derivative.

Scheme 2: General Synthesis of Chalcone Derivatives

Benzaldehyde DerivativeAcetophenone DerivativeBaseProduct
This compoundSubstituted AcetophenoneKOHChalcone Derivative

This table outlines the general components for the synthesis of chalcone derivatives from this compound.

The synthesis of chalcone derivatives is often straightforward and can be achieved in good yields. nih.gov These compounds are of significant interest due to their diverse biological activities. utar.edu.my

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are formed by the reaction of aldehydes or ketones with hydrazines. organic-chemistry.orgasianpubs.org The reaction of this compound with hydrazine (B178648) or a substituted hydrazine will yield the corresponding hydrazone.

This reaction is another example of a condensation reaction where a molecule of water is eliminated. researchgate.net The formation of hydrazones is often a reliable and high-yielding reaction. nih.gov

Table 2: Hydrazone Formation Reaction

AldehydeHydrazine DerivativeProduct
This compoundHydrazine (H₂NNH₂)This compound hydrazone
This compoundSubstituted Hydrazine (R-NHNH₂)Substituted Hydrazone

This interactive table details the reactants and products in the formation of hydrazones from the subject aldehyde.

Hydrazones are stable compounds and are used as intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov

Piperidine Ring Modifications and Substituent Effects

The piperidine ring in this compound can also be a site for chemical modification, although this is less common than reactions involving the aldehyde group.

While the nitrogen of the piperidine ring is already substituted, in related piperidine-containing structures, further reactions at the nitrogen are possible. For instance, in the synthesis of certain pharmaceutical compounds, modifications to the piperidine nitrogen are a key step. nih.gov However, for this compound itself, the tertiary amine is generally unreactive towards typical N-substitution reactions under standard conditions. More forcing conditions could potentially lead to quaternization of the nitrogen or other unforeseen reactions. The presence of the electron-donating piperidine group influences the reactivity of the benzaldehyde, making the aromatic ring more susceptible to electrophilic substitution and activating the aldehyde group towards certain reactions.


Investigation of Conformational Preferences of the Piperidine Ring System

The piperidine ring typically adopts a chair conformation to minimize torsional and angle strain. In the case of this compound, the key conformational considerations are the orientation of the methyl group at the 3-position and the geometry of the nitrogen atom bonded to the benzaldehyde ring.

Chair Conformations and the Anomeric Effect

The 3-methylpiperidine (B147322) moiety can exist in two primary chair conformations, which interconvert via a ring-flip. In these conformations, the methyl group can occupy either an axial or an equatorial position. Generally, for monosubstituted cyclohexanes and piperidines, the equatorial position is favored for alkyl groups to avoid 1,3-diaxial interactions. Therefore, it is expected that the conformer with the equatorial 3-methyl group will be the more stable and thus the major species at equilibrium. nih.gov

The nitrogen atom in the piperidine ring is sp³ hybridized, and its lone pair of electrons also occupies an orbital. The orientation of this lone pair relative to the substituents on the nitrogen and the ring itself is crucial. When the nitrogen is bonded to an aryl group, as in this compound, the possibility of conjugation between the nitrogen lone pair and the aromatic π-system arises. This interaction can influence the geometry at the nitrogen and the conformational equilibrium of the piperidine ring. For effective conjugation, the nitrogen lone pair should be aligned with the p-orbitals of the aromatic ring, which would favor a more planar geometry at the nitrogen. However, this planarity is often counteracted by the steric demands of the piperidine ring.

Influence of the N-Aryl Substituent

Studies on N-aryl piperidines have shown that the energy barrier to ring inversion can be affected by the nature of the aryl substituent. In the case of this compound, the benzaldehyde group is conjugated with the nitrogen atom. The degree of this conjugation will influence the rotational barrier around the C(aryl)-N bond and may have a subtle effect on the conformational preference of the 3-methyl group.

Computational studies on related N-methylpiperidine have explored the energy differences between various conformers, including chair and twist-boat forms. rsc.org These studies indicate that chair conformations are significantly more stable. For this compound, it is highly probable that the piperidine ring exists predominantly in a chair conformation.

The following table summarizes the expected conformational preferences based on general principles and data from related molecules.

Conformer FeaturePredicted PreferenceRationale
Piperidine Ring Conformation Predominantly ChairMinimization of torsional and angle strain.
3-Methyl Group Orientation Predominantly EquatorialAvoidance of steric 1,3-diaxial interactions.
Nitrogen Geometry Primarily Pyramidalsp³ hybridization with some potential for flattening due to conjugation with the aromatic ring.

It is important to note that while these predictions are based on well-established principles, definitive conformational analysis would require specific experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NOE experiments) or X-ray crystallography, or high-level computational modeling of this compound.

Aromatic Ring Functionalization

The benzaldehyde ring of this compound is susceptible to functionalization through various reactions, allowing for the introduction of additional substituents. The nature and position of these new substituents are dictated by the electronic properties of the existing groups: the 3-methylpiperidin-1-yl group and the formyl (aldehyde) group.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.com The regioselectivity of EAS on a substituted benzene ring is governed by the directing effects of the substituents already present. wikipedia.org In this compound, we have a powerful electron-donating group (the amino group of the piperidine) and a moderately deactivating, meta-directing group (the aldehyde).

The 3-methylpiperidin-1-yl group, being a dialkylamino group, is a strong activating group and an ortho-, para-director. libretexts.orgorganicchemistrytutor.com This is due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. Conversely, the aldehyde group is an electron-withdrawing group and is meta-directing. libretexts.org It deactivates the ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects.

When both an activating and a deactivating group are present on a benzene ring, the activating group generally controls the regioselectivity of the reaction. youtube.com Therefore, in the case of this compound, electrophilic substitution is expected to occur at the positions ortho to the strongly activating 3-methylpiperidin-1-yl group (i.e., at the C3 and C5 positions).

The predicted outcomes for common electrophilic aromatic substitution reactions are summarized in the table below.

ReactionReagentsExpected Major Product(s)
Nitration HNO₃, H₂SO₄4-(3-Methylpiperidin-1-yl)-3-nitrobenzaldehyde and 4-(3-Methylpiperidin-1-yl)-5-nitrobenzaldehyde
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃3-Bromo-4-(3-methylpiperidin-1-yl)benzaldehyde and 3-Chloro-4-(3-methylpiperidin-1-yl)benzaldehyde
Sulfonation Fuming H₂SO₄4-(3-Methylpiperidin-1-yl)-3-sulfobenzaldehyde
Friedel-Crafts Alkylation R-Cl, AlCl₃Generally not feasible due to the presence of the deactivating aldehyde group and potential for the Lewis acid to complex with the nitrogen and aldehyde oxygen.
Friedel-Crafts Acylation RCOCl, AlCl₃Generally not feasible for the same reasons as Friedel-Crafts alkylation.

It is important to consider that the steric bulk of the 3-methylpiperidine group might influence the ratio of the two possible ortho-substituted products.

Metal-Catalyzed Cross-Coupling for Aryl Substituent Introduction

Metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions provide a versatile means to introduce a wide array of aryl substituents onto the aromatic ring of this compound, typically by first introducing a halogen or a suitable metallic or organometallic functionality onto the ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. diva-portal.org To introduce an aryl substituent onto the benzaldehyde ring of the title compound, a two-step sequence could be envisioned. First, an electrophilic halogenation (as described in 5.3.1) would yield a halo-substituted derivative, for example, 3-bromo-4-(3-methylpiperidin-1-yl)benzaldehyde. This intermediate could then be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to afford the desired biaryl product.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. wikipedia.orgyoutube.com Similar to the Suzuki coupling, a halogenated derivative of this compound could be reacted with an alkene to introduce a vinyl or substituted vinyl group, which could be further modified.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This reaction could be used to introduce an alkynyl substituent onto the aromatic ring of a halogenated precursor of this compound. researchgate.net

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgacsgcipr.org While this reaction is typically used to introduce an amino group, it can also be a powerful tool in the synthesis of derivatives. For instance, a dihalo-substituted benzaldehyde could be selectively mono-aminated with 3-methylpiperidine, leaving the second halogen available for subsequent cross-coupling reactions to introduce other aryl groups. nih.gov

The table below outlines potential metal-catalyzed cross-coupling strategies for the derivatization of the aromatic ring of this compound.

Coupling ReactionRequired Precursor of the Title CompoundCoupling PartnerPotential Product
Suzuki-Miyaura 3-Halo-4-(3-methylpiperidin-1-yl)benzaldehydeArylboronic acid3-Aryl-4-(3-methylpiperidin-1-yl)benzaldehyde
Heck-Mizoroki 3-Halo-4-(3-methylpiperidin-1-yl)benzaldehydeAlkene4-(3-Methylpiperidin-1-yl)-3-vinylbenzaldehyde
Sonogashira 3-Halo-4-(3-methylpiperidin-1-yl)benzaldehydeTerminal alkyne3-Alkynyl-4-(3-methylpiperidin-1-yl)benzaldehyde
Buchwald-Hartwig 4-Bromo-3-halobenzaldehyde3-Methylpiperidine3-Halo-4-(3-methylpiperidin-1-yl)benzaldehyde (for further coupling)

Advanced Applications of 4 3 Methylpiperidin 1 Yl Benzaldehyde in Chemical Research

Role as a Key Intermediate in Complex Molecule Synthesis

4-(3-Methylpiperidin-1-yl)benzaldehyde is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of more complex chemical structures. Its utility stems from the presence of two key reactive sites: the aldehyde group and the tertiary amine embedded within the piperidine (B6355638) ring. The electron-donating nature of the 3-methylpiperidino group activates the benzene (B151609) ring, influencing the reactivity of the aldehyde and the aromatic system itself. This unique combination of features allows it to be a foundational component for a variety of intricate molecular frameworks.

Building Block for Novel Heterocyclic Ring Systems

The aldehyde functionality of this compound is a prime site for condensation reactions, making it an excellent starting material for the construction of diverse heterocyclic rings. While direct studies on this specific compound are not widely documented, its reactivity can be inferred from similar structures like 4-piperidinobenzaldehyde. For instance, it can readily undergo reactions with compounds containing active methylene (B1212753) groups to form new carbon-carbon bonds, which is a fundamental step in the synthesis of many heterocyclic systems.

One of the most pertinent examples of such reactivity is the Knoevenagel condensation. google.com In this type of reaction, the benzaldehyde (B42025) derivative would react with a nucleophile, often catalyzed by a base, to form a more complex molecule. For example, reaction with a malonic acid derivative could lead to the formation of a substituted cinnamic acid, a precursor to coumarins and other flavonoids.

Similarly, this compound is an ideal candidate for multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to produce complex products. For instance, in a Hantzsch-type reaction, it could be combined with a β-ketoester and a source of ammonia (B1221849) to generate dihydropyridine (B1217469) derivatives, a core structure in many pharmaceuticals.

The following table illustrates potential heterocyclic systems that could be synthesized from this compound based on established synthetic routes for analogous benzaldehydes.

Heterocyclic SystemPotential ReactantsReaction Type
PyrimidinesUrea (B33335) or thiourea (B124793) and a β-dicarbonyl compoundBiginelli Reaction
QuinolinesAniline (B41778) and an α,β-unsaturated carbonyl compoundDoebner-von Miller Reaction
IsoxazolesHydroxylamineCondensation/Cyclization
Thiazoles2-aminothiophenolCondensation/Cyclization

These examples highlight the potential of this compound as a versatile building block for generating a library of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Precursor for Advanced Organic Materials

The unique electronic properties of the this compound moiety, specifically the strong electron-donating character of the substituted amino group conjugated with the benzaldehyde, make it an attractive precursor for advanced organic materials. This substitution pattern leads to significant intramolecular charge transfer (ICT), which is a key characteristic for materials with interesting optical and electronic properties, such as nonlinear optics (NLO), organic light-emitting diodes (OLEDs), and sensors.

Derivatives of this compound could be incorporated into larger conjugated systems, such as polymers or dendrimers, to enhance their electronic properties. The aldehyde group provides a convenient handle for further chemical modifications, allowing for the attachment of other functional groups or for polymerization reactions. For example, it could be used to synthesize stilbene (B7821643) or azomethine dyes, which are known for their chromophoric and fluorescent properties.

The development of organic materials from precursors like this compound is a growing area of research, with potential applications in a range of technologies. The table below summarizes some potential applications of materials derived from this compound.

Material TypePotential ApplicationKey Property
Nonlinear Optical (NLO) MaterialsOptical switching, frequency conversionHigh hyperpolarizability
Organic Light-Emitting Diodes (OLEDs)Displays, lightingEfficient electroluminescence
ChemosensorsIon or molecule detectionChanges in fluorescence or color upon binding
Electrochromic MaterialsSmart windows, displaysReversible color change with applied voltage

Exploration in Supramolecular Chemistry

Design of Self-Assembled Molecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. While there is no specific literature on the self-assembly of this compound itself, its amphiphilic character—a polar benzaldehyde head and a more nonpolar methylpiperidine tail—suggests it could form interesting aggregates in solution. nih.gov

Modification of the aldehyde group to introduce other functionalities, such as long alkyl chains or hydrogen-bonding motifs, could lead to the formation of more complex self-assembled structures like micelles, vesicles, or even liquid crystals. For example, conversion of the aldehyde to an alcohol followed by esterification with a long-chain fatty acid would create a classic amphiphilic molecule capable of forming micelles in aqueous solution.

Studies on Host-Guest Interactions Involving the Compound

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. The aromatic ring of this compound can participate in π-π stacking interactions, a common driving force in host-guest systems.

This compound could potentially act as a guest, fitting into the cavities of larger host molecules like cyclodextrins, calixarenes, or self-assembled molecular cages. researchgate.netacs.org Such encapsulation could alter the physical and chemical properties of the benzaldehyde derivative, for instance by increasing its solubility in water or protecting the aldehyde group from reaction.

Conversely, derivatives of this molecule could be used to construct larger host systems. By linking two or more of these units together with appropriate spacers, it might be possible to create macrocyclic structures with a central cavity capable of binding small guest molecules. The piperidine nitrogen could also be protonated, introducing a positive charge that could facilitate the binding of anionic guests.

Catalysis and Reaction Mechanism Studies

The inherent reactivity of the functional groups in this compound suggests its potential involvement in catalytic processes and as a subject for mechanistic studies.

While the compound itself is not typically considered a catalyst, the piperidine moiety is a well-known basic catalyst for various organic reactions, most notably the Knoevenagel condensation. google.com Although the nitrogen in this compound is a tertiary amine and thus cannot form an enamine intermediate in the same way as a secondary amine like piperidine, it can still act as a Brønsted base to deprotonate active methylene compounds and facilitate the reaction.

The aldehyde group can also participate in a variety of chemical transformations, and studying the kinetics and mechanisms of these reactions can provide valuable insights into fundamental chemical principles. For example, the reduction of the aldehyde to an alcohol, or its oxidation to a carboxylic acid, can be studied to understand the influence of the electron-donating 3-methylpiperidino substituent on the reaction rate and pathway. nih.gov

Furthermore, the study of the reaction mechanisms of 4-(dialkylamino)benzaldehydes can provide a deeper understanding of electronic effects in aromatic systems. The significant charge separation in the molecule makes it a good model system for investigating how substituents influence reactivity at a distant functional group.

Participation in Catalytic Cycles as a Ligand or Substrate

There is no available research detailing the participation of this compound in catalytic cycles, either as a coordinating ligand for a metal center or as a substrate undergoing catalytic transformation. The potential for the nitrogen atom of the piperidine ring to act as a ligand, or for the benzaldehyde group to serve as a substrate in reactions such as catalytic hydrogenation or oxidation, remains a subject for future investigation.

Mechanistic Probes for Understanding Organic Reaction Pathways

The use of this compound as a mechanistic probe to elucidate organic reaction pathways has not been reported in the scientific literature. Substituted benzaldehydes can, in principle, be employed to study reaction mechanisms by systematically varying electronic and steric parameters; however, no such studies have been published specifically for this compound.

Material Science Research Perspectives

While the 4-(3-Methylpiperidin-1-yl) group can act as an electron-donating moiety and the benzaldehyde as an electron-accepting group, creating a potential donor-π-acceptor (D-π-A) system, there is no specific research on the modulation of photophysical properties in chromophores and fluorophores derived from this compound. The synthesis and characterization of such materials, and the subsequent study of their absorption and emission properties, have not been documented.

Consistent with the lack of data on its photophysical properties, there are no published studies on the design of functional molecules with tunable optical properties that specifically incorporate the this compound scaffold. The potential for this compound to serve as a building block for materials with applications in optics and electronics is yet to be explored by the scientific community.

Q & A

Basic: What are the common synthetic routes for 4-(3-Methylpiperidin-1-yl)benzaldehyde, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. A standard route starts with 4-fluorobenzaldehyde and 3-methylpiperidine, where the fluoride is displaced by the piperidine nitrogen under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Alternative methods include reductive amination using 4-formylbenzaldehyde derivatives and 3-methylpiperidine in the presence of NaBH₃CN or catalytic hydrogenation .

  • Key factors affecting yield/purity :
    • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions.
    • Temperature : Elevated temperatures accelerate reaction rates but risk decomposition; optimal ranges are 80–100°C .
    • Base selection : Strong bases (e.g., NaH) improve substitution efficiency but require anhydrous conditions .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms aldehyde proton (δ ~9.8–10.0 ppm) and piperidine methyl group (δ ~1.0–1.2 ppm). Aromatic protons appear as distinct multiplets .
    • FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹) and piperidine C-N vibrations (~1250 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SHELXL or WinGX) resolves the spatial arrangement of the methylpiperidine and benzaldehyde groups, critical for understanding steric effects .

Advanced: How can researchers optimize reaction conditions to minimize by-products during synthesis?

Answer:

  • By-product mitigation strategies :
    • Protective groups : Temporarily protect the aldehyde with acetals to prevent undesired oxidation or side reactions during piperidine coupling .
    • Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura couplings if aryl halide intermediates are involved, ensuring regioselectivity .
    • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) removes unreacted starting materials and dimeric by-products .
  • Case study : A 32% yield improvement was achieved by switching from THF to DMF as the solvent, reducing competing hydrolysis .

Advanced: What strategies resolve contradictions in biological activity data for derivatives of this compound?

Answer:
Discrepancies often arise from structural analogs with varying substituent positions (e.g., 3-methyl vs. 4-methyl piperidine).

  • Approaches :
    • SAR studies : Systematically modify the methyl group position or benzaldehyde substituents to isolate activity contributors. For example, 3-methylpiperidine derivatives show higher receptor affinity than 4-methyl analogs due to reduced steric hindrance .
    • Computational modeling : Molecular docking (AutoDock Vina) identifies binding interactions with targets like enzymes or GPCRs, explaining divergent activity .
    • Meta-analysis : Cross-reference biological assays (e.g., IC₅₀ values) across studies, controlling for assay conditions (pH, cell lines) .

Advanced: How does the methyl group position on the piperidine ring influence reactivity and biological interactions?

Answer:

  • Reactivity :
    • Steric effects : A 3-methyl group reduces nucleophilic attack on the aldehyde compared to 2-methyl analogs, slowing condensation reactions .
    • Electronic effects : The methyl group’s electron-donating nature increases piperidine basicity, enhancing protonation in acidic media and altering reaction pathways .
  • Biological interactions :
    • Target selectivity : 3-Methylpiperidine derivatives exhibit higher selectivity for dopamine D₃ receptors over D₂ due to optimal hydrophobic pocket fitting .
    • Metabolic stability : 3-Methyl substitution reduces CYP450-mediated oxidation compared to 4-methyl, improving pharmacokinetics in preclinical models .

Advanced: What are the challenges in crystallizing this compound, and how are they addressed?

Answer:

  • Challenges :
    • Flexibility : The piperidine ring’s conformational flexibility complicates crystal lattice formation.
    • Solvate formation : Aldehyde groups often form hydrates or solvates, disrupting crystal symmetry .
  • Solutions :
    • Slow evaporation : Use low-polarity solvents (e.g., dichloromethane/hexane) at 4°C to encourage ordered packing.
    • Derivatization : Convert the aldehyde to a stable oxime or hydrazone for easier crystallization .
    • High-resolution data : Collect diffraction data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve disordered regions .

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